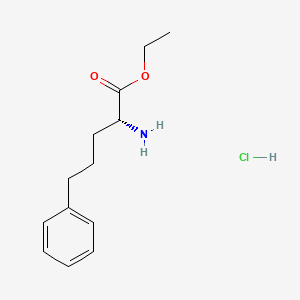

Ethyl (R)-2-amino-5-phenylpentanoate HCl

Description

Ethyl (R)-2-amino-5-phenylpentanoate HCl is a chiral ester derivative of phenylpentanoic acid, featuring an amino group at the second carbon and a phenyl substituent at the fifth position of the pentanoate backbone. The compound’s R-configuration at the chiral center and its hydrochloride salt form enhance its solubility and stability, making it relevant for pharmaceutical applications, particularly in drug discovery and enantioselective synthesis.

Properties

Molecular Formula |

C13H20ClNO2 |

|---|---|

Molecular Weight |

257.75 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10,14H2,1H3;1H/t12-;/m1./s1 |

InChI Key |

WOOKDZRTHXBTJE-UTONKHPSSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CCOC(=O)C(CCCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-5-phenylpentanoate HCl typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of Ethyl ®-2-amino-5-phenylpentanoate HCl may involve more efficient and scalable methods. For instance, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate as a solvent has been identified as a sustainable and efficient method for esterification . This method offers advantages such as milder reaction conditions and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-5-phenylpentanoate HCl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Intermediate

Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders. Its structural characteristics allow it to act as a precursor for neurotransmitters or other biologically active molecules. Compounds with similar structures have shown neuroprotective effects and the ability to modulate neurotransmitter release, particularly in dopamine and serotonin pathways.

1.2 Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially influencing metabolic pathways associated with neurodegenerative diseases. The binding affinity studies suggest interactions with various receptors and enzymes, which could enhance its therapeutic efficacy in treating conditions like Parkinson's and Alzheimer's diseases.

Nutraceutical Applications

Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride is also investigated for its potential use in nutraceuticals. Its ability to interact selectively with biological receptors makes it a candidate for dietary supplements aimed at improving cognitive function or overall neurological health. The compound's stability and solubility in aqueous environments further support its formulation in various nutraceutical products.

Biochemical Research

3.1 Interaction Studies

Studies focusing on the interaction of Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride with metabolic enzymes have indicated its potential to influence bioavailability and efficacy. The compound's chiral nature allows for selective interactions that could be pivotal in biochemical research aimed at understanding metabolic processes.

3.2 Comparative Analysis with Similar Compounds

A comparative analysis of Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride with structurally similar compounds highlights its unique pharmacological properties. For example, while D-Homophenylalanine ethyl ester hydrochloride has a similar structure, differences in stereochemistry affect its biological activity.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| D-Homophenylalanine ethyl ester hydrochloride | 0.98 | Different stereochemistry affecting activity |

| Methyl 2-amino-3-phenylpropanoate hydrochloride | 0.96 | Shorter carbon chain, different biological effects |

| (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride | 0.96 | Similar structure but differs in methylation |

Case Studies and Research Findings

4.1 Neurotransmitter Modulation

A study demonstrated that compounds similar to Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride can significantly modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for developing therapeutic agents aimed at treating mood disorders and other psychiatric conditions.

4.2 Synthesis Methodology

The synthesis of Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride typically involves a multi-step process that ensures high purity and selectivity of the desired compound. This methodology is essential for maintaining the integrity of the compound's chiral properties during synthesis, which is critical for its biological activity.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-5-phenylpentanoate HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (R)-2-amino-5-phenylpentanoate HCl with compounds sharing functional groups (e.g., esters, amides, phenyl substituents) or synthetic pathways, based on the available evidence.

Functional Group Comparison

Key Observations:

- Ester vs. Amide Stability: this compound’s ester group may confer faster hydrolysis rates compared to amide-containing analogs like 26 or 5, which are typically more resistant to enzymatic degradation .

- Phenyl Substituent Effects: The phenyl group at the fifth position may enhance membrane permeability compared to sulfonyl or hydroxyl analogs (e.g., 5 ), as seen in other phenyl-containing bioactive molecules .

Biological Activity

Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of approximately 257.76 g/mol, features an ethyl ester group and a phenylalanine-like structure that contribute to its pharmacological potential.

Structural Characteristics and Synthesis

The synthesis of Ethyl (R)-2-amino-5-phenylpentanoate HCl typically involves multi-step processes that yield high-purity products. The presence of the hydrochloride salt enhances solubility and stability, making it suitable for various biochemical applications. The compound's chiral nature allows it to interact selectively with biological receptors, potentially influencing metabolic pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting that this compound may also influence neuronal health and neurotransmitter modulation.

- Modulation of Neurotransmitter Systems : Preliminary studies indicate that it may interact with dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Binding Affinity : Interaction studies have focused on its binding affinity to various receptors and enzymes, highlighting its potential role in modulating neurotransmitter systems and metabolic enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| D-Homophenylalanine ethyl ester hydrochloride | 0.98 | Different stereochemistry affecting activity |

| Methyl 2-amino-3-phenylpropanoate hydrochloride | 0.96 | Shorter carbon chain, different biological effects |

| (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride | 0.96 | Similar structure but differs in methylation |

The unique chiral configuration and longer carbon chain of this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Research has explored the biological activity of this compound through various methodologies:

- Neurotransmitter Modulation : Studies have indicated that compounds with similar structures can modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity have shown promising results regarding cell viability when tested at varying concentrations, indicating a favorable safety profile .

- Biotransformation Studies : Bioreduction experiments using engineered Escherichia coli have demonstrated the compound's potential for high conversion rates in producing chiral alcohols, which are valuable in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.